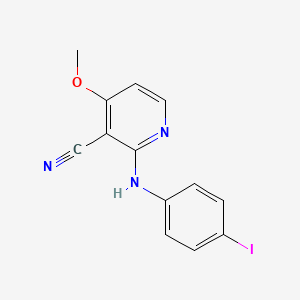

2-(4-Iodoanilino)-4-methoxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

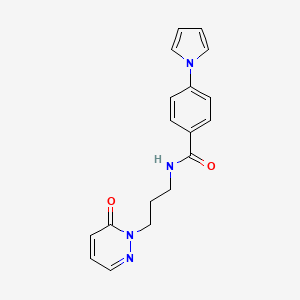

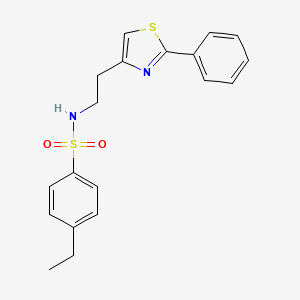

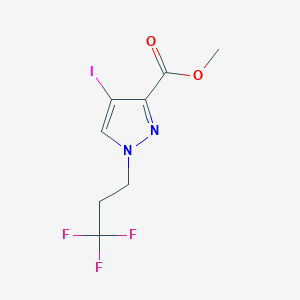

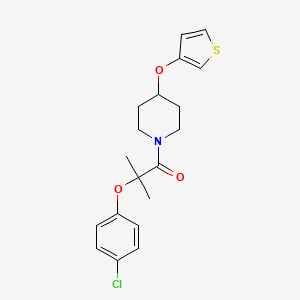

The compound “2-(4-Iodoanilino)-4-methoxynicotinonitrile” is a complex organic molecule. It likely contains an aniline group (a phenyl group attached to an amino group), which is substituted with an iodine atom at the 4-position . The “4-methoxynicotinonitrile” part suggests the presence of a nicotinonitrile group (a pyridine ring with a nitrile group) that is substituted with a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the iodoanilino and methoxynicotinonitrile groups. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The iodoanilino group would consist of a six-membered benzene ring with an amino (NH2) group and an iodine atom. The methoxynicotinonitrile group would consist of a pyridine ring with a methoxy (OCH3) group and a nitrile (CN) group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amino group in the iodoanilino portion could potentially participate in various reactions, such as condensation or acylation. The nitrile group in the methoxynicotinonitrile portion could undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors influencing these properties could include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Iodoanilino)-4-methoxynicotinonitrile, focusing on six unique applications:

Pharmaceutical Development

2-(4-Iodoanilino)-4-methoxynicotinonitrile is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Its unique structure allows for the creation of various derivatives that can be tested for therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .

Organic Synthesis

This compound is frequently used in organic synthesis as an intermediate. Its functional groups make it a versatile starting material for the synthesis of more complex molecules. Researchers utilize it to develop new synthetic pathways and methodologies, enhancing the efficiency and scope of organic reactions .

Material Science

In material science, 2-(4-Iodoanilino)-4-methoxynicotinonitrile is explored for its potential in creating novel materials with specific properties. Its incorporation into polymers and other materials can lead to the development of substances with unique electrical, optical, or mechanical characteristics .

Chemical Biology

Chemical biologists use this compound to study biological processes at the molecular level. By incorporating it into probes or other bioactive molecules, researchers can investigate the interactions and functions of various biological systems, aiding in the understanding of complex biochemical pathways .

Medicinal Chemistry

In medicinal chemistry, 2-(4-Iodoanilino)-4-methoxynicotinonitrile serves as a scaffold for designing new therapeutic agents. Its structure allows for modifications that can enhance the potency, selectivity, and pharmacokinetic properties of potential drugs, making it a crucial component in drug discovery and development .

Environmental Chemistry

This compound is also studied in environmental chemistry for its potential impact and behavior in the environment. Researchers investigate its degradation pathways, toxicity, and interactions with other environmental components to assess its safety and environmental footprint .

These applications highlight the versatility and importance of 2-(4-Iodoanilino)-4-methoxynicotinonitrile in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Wirkmechanismus

Target of Action

Similar compounds such as pimasertib and Cobimetinib are known to inhibit the Mitogen-Activated Protein Kinase Kinase (MAPKK or MEK1) which is a part of the MAPK/ERK signaling pathway . This pathway affects cell cycle, proliferation, differentiation, and secretion as a response to diverse stimuli .

Mode of Action

Similar compounds like cobimetinib are known to bind to and selectively inhibit mek1 and mek2 . The inhibition results in decreased ERK1/2 phosphorylation . Cobimetinib maintains its inhibitory effect even when MEK is already phosphorylated .

Biochemical Pathways

Similar compounds like cobimetinib are known to inhibit the mapk/erk signaling pathway . This pathway is frequently over-activated in human tumors .

Pharmacokinetics

Similar compounds like cobimetinib are known to be orally bioavailable . The recommended dosage of oral Cobimetinib is 60 mg once daily for 21 consecutive days, followed by a 7-day break, for a total cycle length of 28 days, in combination with vemurafenib .

Result of Action

Similar compounds like cobimetinib are known to have broad anti-tumor activity . Concomitant administration of Cobimetinib and vemurafenib leads to better tumor response than vemurafenib alone .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-iodoanilino)-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10IN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOYOOFBWGHQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)NC2=CC=C(C=C2)I)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodoanilino)-4-methoxynicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2392867.png)

![5-Methyl-7-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2392874.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(3-phenylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2392879.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/no-structure.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)

![N-butan-2-yl-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2392888.png)